7,8-Dimethoxy-3-methyl-5-phenyl-1H-pyrazolo[4,3-c]isoquinoline
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Overview
Description
7,8-Dimethoxy-3-methyl-5-phenyl-1H-pyrazolo[4,3-c]isoquinoline is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of scientific research. This compound belongs to the class of pyrazoloisoquinolines, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dimethoxy-3-methyl-5-phenyl-1H-pyrazolo[4,3-c]isoquinoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 3-methyl-1-phenyl-1H-pyrazole-5-carbaldehyde with 2,3-dimethoxybenzaldehyde under acidic conditions to form the intermediate compound. This intermediate is then subjected to cyclization reactions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7,8-Dimethoxy-3-methyl-5-phenyl-1H-pyrazolo[4,3-c]isoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the phenyl and methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
7,8-Dimethoxy-3-methyl-5-phenyl-1H-pyrazolo[4,3-c]isoquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 7,8-Dimethoxy-3-methyl-5-phenyl-1H-pyrazolo[4,3-c]isoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including changes in cellular signaling pathways and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 5-Ethyl-7,8-dimethoxy-1-methyl-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline
- 3-Benzyl-7,8-dimethoxy-1-phenyl-5-propyl-3H-pyrazolo[3,4-c]isoquinoline
- 8,9-Dimethoxy-3-methyl-1,2,4-triazolo[3,4-a]isoquinoline
Uniqueness
7,8-Dimethoxy-3-methyl-5-phenyl-1H-pyrazolo[4,3-c]isoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
645417-87-4 |
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Molecular Formula |
C19H17N3O2 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
7,8-dimethoxy-3-methyl-5-phenyl-2H-pyrazolo[4,3-c]isoquinoline |
InChI |
InChI=1S/C19H17N3O2/c1-11-17-19(22-21-11)14-10-16(24-3)15(23-2)9-13(14)18(20-17)12-7-5-4-6-8-12/h4-10H,1-3H3,(H,21,22) |
InChI Key |
UNLVCYLUAKNFOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN1)C3=CC(=C(C=C3C(=N2)C4=CC=CC=C4)OC)OC |
Origin of Product |
United States |
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